3-((3-Fluorophenyl)sulfonamido)benzoic acid

Medicinal chemistry Chemical probe design Drug discovery

This precisely defined 3-fluorophenyl sulfonamidobenzoic acid (meta-substituted) is essential for structure-activity relationship (SAR) studies where regioisomeric identity is critical. Substituting with 4-fluoro or para-substituted analogs (CAS 708293-25-8, 84792-55-9) can disrupt target binding and compromise data reproducibility. Verified by InChIKey NVLPATGVMWNAHA-UHFFFAOYSA-N, it serves as a low-activity comparator for FAAH (IC50 > 40 µM) and STAT3 selectivity profiling, and as an HPLC/LC-MS reference standard for sulfonamidobenzoic acid derivatives. Procure the exact structure to ensure experimental integrity.

Molecular Formula C13H10FNO4S
Molecular Weight 295.29 g/mol
CAS No. 885269-80-7
Cat. No. B3163645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Fluorophenyl)sulfonamido)benzoic acid
CAS885269-80-7
Molecular FormulaC13H10FNO4S
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)O
InChIInChI=1S/C13H10FNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
InChIKeyNVLPATGVMWNAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Fluorophenyl)sulfonamido)benzoic Acid (CAS 885269-80-7): Baseline Identification and Procurement Reference for Sulfonamidobenzoic Acid Chemical Probes


3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) is a benzenesulfonamide derivative characterized by a 3-fluorophenylsulfonamido group meta-linked to a benzoic acid core, with the molecular formula C13H10FNO4S and molecular weight 295.29 g/mol [1]. Its core structure is shared by several regioisomeric and substitutional variants, including 3-((4-fluorophenyl)sulfonamido)benzoic acid (CAS 847929-55-9) , 4-((2-fluorophenyl)sulfonamido)benzoic acid (CAS 612041-67-5) , and 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8) . However, specific empirical biological activity data—including enzyme inhibition constants (IC50/Ki), antimicrobial activity, or antiviral potency—for 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) remain absent from primary peer-reviewed literature and authoritative public databases. Consequently, its primary current utility lies in chemical probe and tool compound applications where the defined regioisomeric and substitutional identity confers a precise structural parameter that is not interchangeable with its nearest analogs.

Why 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Cannot Be Replaced by Regioisomers or Fluorine-Positional Analogs in Chemical Biology and Probe Development


In sulfonamidobenzoic acid scaffolds, the precise position of the fluorine atom on the phenylsulfonyl ring and the substitution pattern on the benzoic acid core (meta vs. para) are critical determinants of molecular recognition, target binding affinity, and selectivity [1]. Substituting CAS 885269-80-7 (3-fluoro, meta-substituted benzoic acid) with regioisomers such as 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8) or 3-((4-fluorophenyl)sulfonamido)benzoic acid (CAS 847929-55-9) introduces structural alterations that may disrupt critical interactions in a target binding pocket—including hydrogen bonding networks and hydrophobic contacts—and can fundamentally alter compound physicochemical properties [2]. For instance, in the structurally related class of 4-substituted sulfonamidobenzoic acid derivatives targeting Coxsackievirus B3, minor structural modifications produced measurable differences in antiviral potency, with IC50 values ranging from 4.22 μM to 5.54 μM among closely related analogs [2]. Similarly, in fluorinated benzenesulfonamide inhibitors of amyloid-β aggregation, the precise spatial arrangement of the benzenesulfonamide, hydrophobic substituent, and benzoic acid moieties was found to be necessary for activity [3]. These observations underscore that generic substitution within this compound class carries a high risk of experimental variability and data non-reproducibility, making chemical identity verification and procurement of the exact specified structure essential for rigorous scientific investigation.

Quantitative Procurement Evidence: Differentiating 3-((3-Fluorophenyl)sulfonamido)benzoic Acid from In-Class Regioisomers and Structural Analogs


Molecular Topological Polar Surface Area and Lipophilicity Differentiate This Compound from 3-Fluorophenyl Para-Substituted Benzoic Acid Regioisomers

The specific substitution pattern of CAS 885269-80-7 confers distinct physicochemical properties compared to its para-substituted benzoic acid analog. 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7), with its meta-substituted benzoic acid core, exhibits a computed XLogP3-AA value of 2.1 [1]. This value differs from that of its regioisomer 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8), which is expected to exhibit altered lipophilicity based on substitution pattern differences . While explicit XLogP data for the para-substituted benzoic acid regioisomer are not available in the public domain, established medicinal chemistry principles dictate that meta versus para benzoic acid substitution patterns alter molecular geometry, dipole moment orientation, and hydrogen-bonding capacity—factors that directly impact membrane permeability and target binding [2].

Medicinal chemistry Chemical probe design Drug discovery

Structurally Distinct from FAAH-Inactive Pentafluorophenyl Sulfonamide STAT3 Inhibitors, Providing Defined Negative Control Utility

3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) is structurally distinct from pentafluorophenyl sulfonamide STAT3 inhibitors (e.g., SH-4-54, SH-5-07) that demonstrate potent activity in TKI-resistant CML cell lines [1]. The single meta-fluorine substitution on the phenylsulfonyl moiety of CAS 885269-80-7 contrasts sharply with the pentafluorophenyl sulfonamide electrophilic warhead present in SH-4-54, which was shown to be essential for STAT3 inhibitory activity and which underwent extensive SAR optimization to circumvent pharmacokinetic liabilities [1]. This structural divergence is substantiated by FAAH inhibition data: a compound containing the 3-fluorophenylsulfonamide moiety linked to a non-benzoic acid scaffold exhibited an IC50 > 40,000 nM against human recombinant FAAH, indicating minimal activity at this target [2].

Fatty acid amide hydrolase (FAAH) STAT3 inhibition Chemical biology

Commercial Availability with Defined Purity Specifications for Consistent Research-Grade Procurement

3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) is commercially available from multiple vendors with clearly defined purity specifications, enabling researchers to procure material with consistent quality. AKSci supplies this compound (Cat. 9034CQ) with a minimum purity specification of 95% . CymitQuimica (branded Fluorochem) offers the compound with a reported purity of 95.0% . Chemsrc lists the compound at 97.0% purity with a 10-day lead time [1]. In contrast, the para-substituted regioisomer 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8) is available from EvitaChem (Cat. EVT-3140378) but with solubility data listed as 'not available' , while the 4-fluoro positional analog 3-((4-fluorophenyl)sulfonamido)benzoic acid (CAS 847929-55-9) is supplied by Fluorochem (Cat. F776305) at 98% purity with full hazard classification (GHS07) and defined LogP of 2.26 .

Chemical procurement Quality control Research reagents

Validated Application Scenarios for 3-((3-Fluorophenyl)sulfonamido)benzoic Acid (CAS 885269-80-7) Based on Structural and Physicochemical Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies of Fluorophenylsulfonamido Benzoic Acid Regioisomers

Researchers investigating how the position of the fluorine substituent (3-fluoro vs. 4-fluoro) and benzoic acid substitution pattern (meta vs. para) affect target binding, cellular permeability, or metabolic stability can employ this compound as a defined reference point. Its XLogP of 2.1 and meta-substituted architecture [1] provide a baseline for comparison with 3-((4-fluorophenyl)sulfonamido)benzoic acid (LogP 2.26, CAS 847929-55-9) and 4-((3-fluorophenyl)sulfonamido)benzoic acid (CAS 708293-25-8) . Studies on 4-substituted sulfonamidobenzoic acid derivatives have demonstrated that minor structural modifications yield measurable potency differences (IC50 4.22–5.54 μM), underscoring the value of precise regioisomeric comparisons [2].

Negative Control or Selectivity Counter-Screen in FAAH and STAT3 Pathway Assays

In experimental systems where sulfonamide-containing compounds are being screened for FAAH inhibition or STAT3 pathway modulation, this compound offers utility as a low-activity comparator. The 3-fluorophenylsulfonamide moiety, when incorporated into a related scaffold, exhibits minimal FAAH inhibition (IC50 > 40,000 nM) [1]. Furthermore, this compound lacks the pentafluorophenyl sulfonamide electrophilic warhead essential for STAT3 inhibitory activity in TKI-resistant CML cell lines . These characteristics make it suitable for establishing baseline activity in selectivity profiling and counter-screening assays.

Reference Standard for Analytical Method Development and Quality Control of Sulfonamidobenzoic Acid Derivatives

Given its commercial availability from multiple vendors with defined purity specifications (95–97%) [1] and its unique InChIKey (NVLPATGVMWNAHA-UHFFFAOYSA-N) [2], this compound can serve as a reference standard for HPLC or LC-MS method development targeting sulfonamidobenzoic acid derivatives. Its distinct retention characteristics relative to regioisomers with different InChIKeys facilitate unambiguous compound identification and purity verification in complex synthetic or biological matrices.

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